

Application Note: Solid Phase Extraction for Itraconazole and its Metabolites

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Compound of Interest

Compound Name: (2R,4S)-Hydroxy Itraconazole-d8

Cat. No.: B15598557

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Introduction

Itraconazole (ITZ) is a triazole antifungal agent widely used for the treatment of various fungal infections.[1] It is extensively metabolized in the liver, primarily by the cytochrome P450 3A4 (CYP3A4) enzyme, into several metabolites.[2] The major and active metabolite is hydroxyitraconazole (OH-ITZ), which also possesses antifungal activity.[2] Other identified metabolites include keto-itraconazole (KT-ITZ) and N-desalkyl itraconazole (ND-ITZ).[2] Therapeutic drug monitoring of itraconazole and its active metabolite is crucial for ensuring efficacy and minimizing toxicity due to significant inter-individual variability in its pharmacokinetics.[2]

Solid phase extraction (SPE) is a widely used sample preparation technique for the analysis of itraconazole and its metabolites in biological matrices such as plasma.[3][4] SPE offers significant advantages over simpler methods like protein precipitation by providing cleaner extracts, reducing matrix effects, and allowing for sample preconcentration, leading to improved sensitivity and selectivity in subsequent analytical methods like liquid chromatography-tandem mass spectrometry (LC-MS/MS).[3][5][6] This application note provides a detailed protocol for the solid phase extraction of itraconazole and its metabolites from human plasma.

Quantitative Data Summary

The following tables summarize the performance characteristics of various SPE methods coupled with LC-MS/MS for the quantification of itraconazole and its metabolites.

Table 1: Linearity and Quantification Limits

Analyte	Linearity Range (ng/mL)	LLOQ (ng/mL)	ULOQ (ng/mL)	Reference
Itraconazole	0.301 - 151.655	0.303	121.669	[3]
Hydroxyitraconazole	0.946 - 224.908	0.946	181.159	[3]
Itraconazole	1 - 250	1	250	[5][6]
Hydroxyitraconazole	1 - 250	1	250	[5][6]
Itraconazole	15 - 1500	15	1500	[2]
Hydroxyitraconazole	15 - 1500	15	1500	[2]
Keto-itraconazole	1 - 100	1	100	[2]
N-desalkyl itraconazole	1 - 100	1	100	[2]
Itraconazole (free)	0.1 - 10	0.1	10	[7]
Hydroxyitraconazole (free)	0.5 - 50	0.5	50	[7]
Itraconazole (total)	10 - 5000	10	5000	[7]
Hydroxyitraconazole (total)	10 - 5000	10	5000	[7]

Table 2: Recovery and Matrix Effect

Analyte	Extraction Recovery (%)	Matrix Effect (%)	Reference
Itraconazole	52.07	Not Reported	[3]
Hydroxyitraconazole	53.73	Not Reported	[3]
Itraconazole-d9 (IS)	49.68	Not Reported	[3]
Hydroxyitraconazole-d8 (IS)	50.16	Not Reported	[3]
Itraconazole (total)	53.3 - 64.0	79.1 - 109.4	[7]
Hydroxyitraconazole (total)	53.3 - 64.0	79.1 - 109.4	[7]
Itraconazole (free)	81.6 - 98.7	81.3 - 99.7	[7]
Hydroxyitraconazole (free)	81.6 - 98.7	81.3 - 99.7	[7]
Itraconazole	> 90	Not Reported	[8]
Hydroxyitraconazole	> 90	Not Reported	[8]

Experimental Protocol

This protocol describes a general procedure for the solid phase extraction of itraconazole and its metabolites from human plasma using hydrophilic-lipophilic balance (HLB) cartridges.

Materials:

- Human plasma samples
- Itraconazole, Hydroxyitraconazole, and stable isotope-labeled internal standards (e.g., Itraconazole-d9, Hydroxyitraconazole-d8)
- Methanol (HPLC grade)
- Acetonitrile (HPLC grade)

- Water (HPLC grade)
- Ortho-phosphoric acid
- Ammonium formate
- Formic acid
- Hydrophilic-Lypophilic Balance (HLB) SPE cartridges
- SPE vacuum manifold
- Vortex mixer
- Centrifuge
- Nitrogen evaporator
- LC-MS/MS system

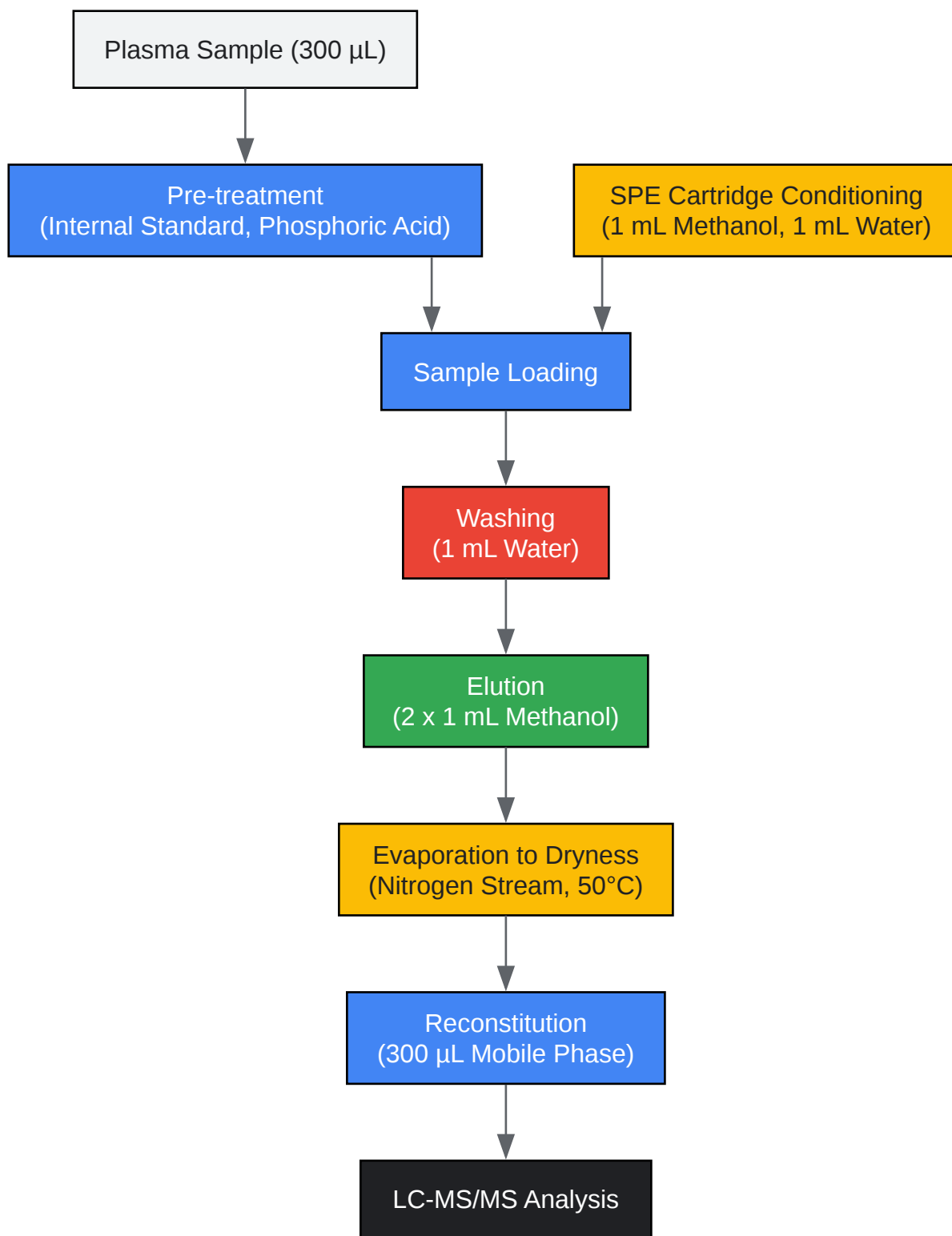
Procedure:

- Sample Pre-treatment:
 - Thaw frozen plasma samples to room temperature and vortex to ensure homogeneity.[3]
 - In a polypropylene tube, aliquot 300 μ L of the plasma sample.[3]
 - Add 50 μ L of the internal standard working solution (e.g., itraconazole-d9 and hydroxyitraconazole-d8 in methanol).[3]
 - Add 50 μ L of 50% ortho-phosphoric acid solution (v/v) in water and vortex for 30 seconds to mix completely.[3]
- SPE Cartridge Conditioning:
 - Place the SPE cartridges on a vacuum manifold.

- Condition the cartridges by passing 1 mL of methanol followed by 1 mL of HPLC-grade water under a constant pressure of 15 psi.[\[3\]](#) Do not allow the cartridges to dry out between steps.
- Sample Loading:
 - Transfer the pre-treated plasma sample onto the conditioned SPE cartridge.
 - Apply a gentle vacuum to allow the sample to pass through the sorbent at a slow, steady rate.
- Washing:
 - Wash the cartridge with 1 mL of HPLC-grade water to remove any interfering substances.[\[3\]](#)
- Elution:
 - Elute the analytes from the cartridge by adding 1 mL of methanol. This step should be performed twice for complete elution.[\[3\]](#)
- Evaporation and Reconstitution:
 - Evaporate the collected eluent to dryness under a stream of dry nitrogen at 50 °C and 15 psi.[\[3\]](#)
 - Reconstitute the dried residue with 300 µL of the mobile phase (e.g., a mixture of 10 mM ammonium formate buffer and methanol).[\[3\]](#)
 - Vortex the reconstituted sample and transfer it to an autosampler vial for LC-MS/MS analysis.
- LC-MS/MS Analysis:
 - Inject an appropriate volume (e.g., 25 µL) of the reconstituted sample into the LC-MS/MS system.[\[3\]](#)
 - Chromatographic separation is typically achieved on a C18 column.[\[5\]](#)[\[9\]](#)

- A common mobile phase composition consists of an aqueous component (e.g., 10 mM ammonium formate with 1% formic acid) and an organic component (e.g., 0.1% formic acid in acetonitrile).[5]
- Detection and quantification are performed using a triple quadrupole mass spectrometer in multiple reaction monitoring (MRM) mode.[2]

Experimental Workflow



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